molecular formula C22H34N4O2 B10850464 Methyl-phe-pro-amino-cyclohexylglycine

Methyl-phe-pro-amino-cyclohexylglycine

Cat. No.: B10850464
M. Wt: 386.5 g/mol
InChI Key: MDSVGJAUFNXYRR-TUNPWDSISA-N
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Preparation Methods

The preparation of L-371912 involves synthetic routes that include the formation of a desketoamide analog. The synthesis typically involves the reaction of specific amino acid derivatives with other chemical reagents under controlled conditions . The exact industrial production methods are not widely documented, but the synthesis generally follows standard organic chemistry protocols for creating complex molecules.

Comparison with Similar Compounds

L-371912 is compared with other similar thrombin inhibitors, such as L-370518 and L-372051 . These compounds share similar mechanisms of action but differ in their potency and binding kinetics. For example, L-370518 is a potent and selective thrombin inhibitor with a two-step binding process, while L-371912 inhibits thrombin via a one-step process . The uniqueness of L-371912 lies in its simpler binding mechanism and its effectiveness as a thrombin inhibitor .

Similar compounds include:

These compounds, like L-371912, are valuable in the study and development of antithrombotic agents and provide insights into the inhibition mechanisms of thrombin.

Properties

Molecular Formula

C22H34N4O2

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H34N4O2/c1-24-19(14-16-6-3-2-4-7-16)22(28)26-13-5-8-20(26)21(27)25-15-17-9-11-18(23)12-10-17/h2-4,6-7,17-20,24H,5,8-15,23H2,1H3,(H,25,27)/t17?,18?,19-,20+/m1/s1

InChI Key

MDSVGJAUFNXYRR-TUNPWDSISA-N

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCC(CC3)N

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N

Origin of Product

United States

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